Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, commonly referred to as butyrate, is a four-carbon fatty acid with a diverse range of biological activities and potential therapeutic applications. Butyrate has been extensively studied for its anti-inflammatory, anti-oxidative, and apoptotic properties across various cell lines and in vivo models. The compound's role in modulating oxidative stress, inflammation, and cellular differentiation has positioned it as a candidate for addressing conditions such as atherosclerosis, cancer, and metabolic disorders.
Butyrate's mechanism of action is multifaceted, involving modulation of gene expression, inhibition of histone deacetylases, and activation of signaling pathways. In the context of atherosclerosis, butyrate supplementation has been shown to reduce plaque inflammation and vulnerability by decreasing NFκB activation, leading to a reduction in pro-inflammatory cytokines and an increase in plaque stability1. Additionally, butyrate's ability to impair atherogenesis is linked to its antioxidative effects, which include down-regulation of NADPH oxidase in endothelial cells, thereby reducing oxidative stress at atherosclerotic lesion sites3.
In cancer research, butyrate has been identified as an anticancer agent with the ability to induce erythroid differentiation in K562 erythroleukemic cells. The compound achieves this through tyrosine phosphorylation and activation of MAP kinase (ERK-1), providing a nontoxic alternative to traditional cancer treatments2. Furthermore, butyrate's role in oxidative stress modulation extends to the colonic mucosa of healthy humans, where it has been observed to increase glutathione levels and decrease uric acid concentrations, suggesting a protective effect against oxidative damage7.
Butyrate's anti-inflammatory and antioxidative properties have been leveraged in the prevention and treatment of atherosclerosis. Oral butyrate supplementation has been shown to slow the progression of atherosclerosis by reducing macrophage adhesion and migration, as well as increasing plaque stability1. This is particularly significant given the role of inflammation and oxidative stress in the pathogenesis of atherosclerosis.
The anticancer properties of butyrate have been explored in various studies. Butyrate induces differentiation and inhibits proliferation in cancer cell lines, such as the K562 erythroleukemic cells, through mechanisms involving tyrosine phosphorylation and MAP kinase activation2. This suggests potential applications of butyrate as a therapeutic agent in the treatment of leukemia and possibly other cancers.
Butyrate's ability to modulate oxidative stress has implications for general health and disease prevention. In healthy individuals, butyrate administration has been associated with increased antioxidant capacity in the colonic mucosa, highlighting its role in maintaining cellular redox balance7.
The metabolic effects of butyrate are also noteworthy. As a substrate for enzymes such as alcohol dehydrogenase, butyrate participates in metabolic pathways that may influence energy homeostasis and lipid metabolism4.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: